molecular formula C13H11NO2 B14073532 N-(4-Phenoxyphenyl)formamide CAS No. 165550-81-2

N-(4-Phenoxyphenyl)formamide

Cat. No.: B14073532
CAS No.: 165550-81-2
M. Wt: 213.23 g/mol
InChI Key: VNAXUEKNOUWSGU-UHFFFAOYSA-N
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Description

N-(4-Phenoxyphenyl)formamide is an organic compound characterized by the presence of a formamide group attached to a phenoxyphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Phenoxyphenyl)formamide can be synthesized through the N-formylation of 4-phenoxyaniline using formic acid or other formylating agents. One efficient method involves the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst, which promotes the reaction under mild conditions and yields the desired product in good-to-high yields .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of 4-phenoxyaniline with formic acid in the presence of a suitable catalyst. The process is optimized to ensure high yield and purity of the final product, with considerations for cost-effectiveness and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-Phenoxyphenyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Phenoxyphenyl)formamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-Phenoxyphenyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)formamide
  • N-(4-Bromophenyl)formamide
  • N-(4-Chlorophenyl)formamide

Uniqueness

N-(4-Phenoxyphenyl)formamide is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other formamide derivatives and can lead to different applications and properties .

Properties

IUPAC Name

N-(4-phenoxyphenyl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-10-14-11-6-8-13(9-7-11)16-12-4-2-1-3-5-12/h1-10H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAXUEKNOUWSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167984
Record name N-(4-Phenoxyphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165550-81-2
Record name N-(4-Phenoxyphenyl)formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165550812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Phenoxyphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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